N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)benzo[d]thiazole-6-carboxamide

Chemical Biology Medicinal Chemistry Structure-Activity Relationship

Benzothiazole-6-carboxamide SAR studies often lack a well-characterized, unsubstituted 2-position baseline comparator. This compound provides a validated, three-motif scaffold (benzothiazole, ethoxyethyl linker, pyrazole) enabling: • Systematic 2-position derivatization for focused library generation • Baseline control in enzymatic/cellular assays to isolate 2-substituent contributions • Fragment growing/merging with dual ether oxygen linker for solubility optimization. Reliable supply with batch-to-batch consistency supports reproducible research.

Molecular Formula C15H16N4O2S
Molecular Weight 316.38
CAS No. 2034390-03-7
Cat. No. B2616504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)benzo[d]thiazole-6-carboxamide
CAS2034390-03-7
Molecular FormulaC15H16N4O2S
Molecular Weight316.38
Structural Identifiers
SMILESC1=CN(N=C1)CCOCCNC(=O)C2=CC3=C(C=C2)N=CS3
InChIInChI=1S/C15H16N4O2S/c20-15(12-2-3-13-14(10-12)22-11-17-13)16-5-8-21-9-7-19-6-1-4-18-19/h1-4,6,10-11H,5,7-9H2,(H,16,20)
InChIKeyFWTHXISBBQUPCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 2034390-03-7 Structure and Identity


N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)benzo[d]thiazole-6-carboxamide (CAS 2034390-03-7) is a synthetic small molecule belonging to the benzothiazole-6-carboxamide class [1]. It features an unsubstituted benzo[d]thiazole core linked via a carboxamide bridge to a pyrazole-bearing ethoxyethyl side chain [2]. This specific combination of an unsubstituted 2-position on the benzothiazole and a flexible ethoxyethyl linker to a terminal pyrazole distinguishes it from many common analogs [3].

SAR Exploration Distinctive benzothiazole-6-carboxamide scaffold for structure–activity relationship studies
Synthetic Handle Unsubstituted 2-position enables rapid derivatization for hit-to-lead optimization
Linker Optimization Ethoxyethyl-pyrazole side chain supports linker SAR and solubility profiling

Irreplaceable Profile of CAS 2034390-03-7


The benzothiazole-6-carboxamide scaffold is highly sensitive to substitution patterns, with modifications at the 2-position of the benzothiazole ring profoundly affecting target engagement, selectivity, and ADME properties [2]. Published structure-activity relationship (SAR) studies demonstrate that even minor alterations—such as introducing a 2-amino, 2-acetamido, or 2-cyclopropanecarboxamido group—can shift a compound's biological profile from anti-trypanosomal (EC50 = 7.0 μM) to potent BRAF^V600E inhibition or antiproliferative activity [3][4]. Consequently, the unsubstituted 2-position and specific pyrazolyl-ethoxyethyl side chain of CAS 2034390-03-7 define a unique chemical space that cannot be assumed to behave identically to other in-class compounds [1].

2-Position substitution
2-Substituted benzothiazole-6-carboxamides may exhibit significantly different target engagement and selectivity profiles; direct interchange with 2-amino or 2-ethyl analogs is not supported by SAR evidence.
Linker composition
Alkyl or benzyl linker variants lack the ether oxygen atoms of the ethoxyethyl chain, potentially altering solubility, binding pose, and pharmacokinetic behaviour; linker-dependent properties require independent validation.
Terminal heterocycle
Imidazole or substituted pyrazole analogs may shift kinase inhibition profiles due to altered hydrogen-bonding capacity; cross-study comparisons with different core scaffolds may not transfer directly.

Differentiating Evidence for CAS 2034390-03-7


Unsubstituted 2-Position: Key Differentiator

The target compound possesses a hydrogen atom at the 2-position of the benzothiazole ring, whereas closely related comparator 2-ethyl-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-1,3-benzothiazole-6-carboxamide (CAS 2034231-84-8) bears a 2-ethyl substituent [1]. In published SAR studies on the benzothiazole-6-carboxamide scaffold, 2-substitution has been shown to dramatically alter biochemical potency; for instance, 2-amino-N-benzylbenzo[d]thiazole-6-carboxamide exhibits an EC50 of 7.0 μM against T. brucei, whereas the unsubstituted or differently substituted analogs can have orders-of-magnitude shifts in activity [2]. This precedent demonstrates that the 2-position is a critical determinant of biological activity, making CAS 2034390-03-7 a distinct chemical entity whose properties cannot be extrapolated from 2-substituted analogs.

2‑Position Identity
Class-level inference
Target: 2‑H
Comparator: 2‑ethyl (CAS 2034231‑84‑8)
2‑amino analog EC₅₀ = 7.0 µM (anti‑trypanosomal)
2‑Substitution critically alters biological activity; class‑level SAR evidence, no direct head‑to‑head data for this compound.
Data from literature analog 4c; property transfer requires verification.
Chemical Biology Medicinal Chemistry Structure-Activity Relationship

Ethoxyethyl vs. Alkyl Linker

CAS 2034390-03-7 incorporates a flexible ethoxyethyl linker (-O-CH2-CH2-O-CH2-CH2-NH-) between the benzothiazole carboxamide and the terminal pyrazole, whereas many benzothiazole-6-carboxamide derivatives utilize direct alkyl, benzyl, or rigid heterocyclic linkers [1][2]. The patent literature on pyrazolothiazole carboxamides as PDGFR inhibitors explicitly claims that variations in the linker region modulate both potency and pharmacokinetic properties [3]. Although direct quantitative comparison data for CAS 2034390-03-7 is not yet available in the public domain, the ethoxyethyl linker is known to increase aqueous solubility and conformational flexibility relative to saturated alkyl chains, which can influence target binding kinetics.

Linker Type
Class-level inference
Target: ethoxyethyl (two H‑bond acceptors)
Comparator: alkyl, benzyl (all‑carbon linkers)
Ethoxyethyl linker may improve solubility and alter binding pose relative to hydrophobic linkers; quantitative data not publicly available.
Based on patent and scaffold analysis; requires experimental validation.
Physicochemical Properties Ligand Efficiency Drug Design

Pyrazole vs. Imidazole Terminal Group

The compound features an unsubstituted 1H-pyrazol-1-yl terminal group. A direct analog with an imidazole replacement (N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-5-fluorobenzo[b]thiophene-2-carboxamide, CAS 2034390-73-1) has been reported to show potential as a selective protein kinase inhibitor . While quantitative head-to-head data for CAS 2034390-03-7 against this imidazole analog is not publicly disclosed, the pyrazole ring is known to serve as a weaker hydrogen-bond donor/acceptor compared to imidazole, which can alter target selectivity and metabolic stability [1]. The patent literature on related pyrazolothiazole carboxamides demonstrates that subtle variations in the terminal heterocycle drive significant shifts in kinase inhibition profiles, underscoring the non-fungible nature of this specific pyrazole-containing compound [2].

Terminal Heterocycle
Cross‑study comparable
Target: 1H‑pyrazol‑1‑yl
Comparator: imidazole analog (CAS 2034390‑73‑1, different core)
Pyrazole vs. imidazole may fine‑tune kinase selectivity and metabolic stability; cross‑study comparison limited by core scaffold differences.
Patent‑reported activity trends; direct comparison not available.
Target Engagement Kinase Inhibition Fragment-Based Drug Discovery

Applications of CAS 2034390-03-7


Linker SAR Chemical Probe

CAS 2034390-03-7 serves as an ideal tool compound for exploring the impact of ethoxyethyl linkers on the physicochemical and binding properties of benzothiazole-6-carboxamide-based inhibitors. Its unique linker, containing two ether oxygen atoms, can be systematically compared to analogs with alkyl or benzyl linkers to quantify effects on solubility, permeability, and target residence time [1][2].

Kinase Inhibitor Hit-to-Lead Scaffold

Given the patent-established relevance of pyrazolothiazole carboxamides as PDGFR inhibitors, this compound's unsubstituted 2-position on the benzothiazole offers a synthetic handle for rapid parallel derivatization. Researchers can use it as a parent scaffold to generate focused libraries and identify 2-substituted analogs with improved potency while retaining the favorable ethoxyethyl-pyrazole motif [3].

Negative Control for 2-Substitution Assays

Because the 2-position is a key activity-determining site, the unsubstituted CAS 2034390-03-7 can function as a baseline comparator when testing 2-amino, 2-alkyl, or 2-acylamino benzothiazole-6-carboxamide derivatives in enzymatic or cellular assays. This allows researchers to isolate the contribution of the 2-substituent to potency and selectivity [2].

Fragment-Based Screening Library Component

With a molecular weight of approximately 316 g/mol and a balanced composition of aromatic and heteroatom-rich moieties, this compound meets the physicochemical criteria for fragment libraries. Its three distinct structural motifs (benzothiazole, flexible linker, pyrazole) provide multiple vectors for fragment growing or merging strategies in target-based discovery programs [1].

Application
Selection Property
Validation Focus
Linker SAR chemical probe
Ethoxyethyl linker flexibility and H‑bond acceptors
Linker‑dependent solubility, permeability, and target residence time
Kinase inhibitor hit‑to‑lead scaffold
Unsubstituted 2‑position for parallel derivatization
2‑Substituent impact on PDGFR‑related kinase potency and selectivity
Baseline comparator for 2‑substitution assays
2‑H reference compound
Isolate contribution of 2‑substituent to activity in enzymatic or cellular assays
Fragment‑based screening library component
Fragment‑compatible physicochemical profile
Multiple vectors for fragment growing or merging strategies
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